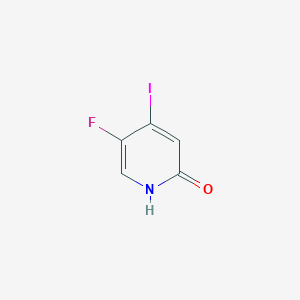

5-Fluoro-4-iodopyridin-2-ol

CAS No.: 1227576-86-4

Cat. No.: VC3313598

Molecular Formula: C5H3FINO

Molecular Weight: 238.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227576-86-4 |

|---|---|

| Molecular Formula | C5H3FINO |

| Molecular Weight | 238.99 g/mol |

| IUPAC Name | 5-fluoro-4-iodo-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |

| Standard InChI Key | MFEDNNMGKYTJLJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CNC1=O)F)I |

| Canonical SMILES | C1=C(C(=CNC1=O)F)I |

Introduction

5-Fluoro-4-iodopyridin-2-ol is a halogenated pyridine derivative, featuring both fluorine and iodine substituents on the pyridine ring. This compound is of interest in organic chemistry due to its potential applications in pharmaceutical synthesis and materials science. The presence of fluorine and iodine atoms provides unique chemical properties, making it a versatile intermediate for further chemical transformations.

Synthesis Methods

The synthesis of 5-Fluoro-4-iodopyridin-2-ol typically involves multiple steps, starting from simpler pyridine derivatives. One common approach is the selective halogenation of pyridin-2-ol derivatives, followed by fluorination and iodination reactions. The choice of reagents and conditions is crucial to achieve the desired substitution pattern.

Example Synthesis Route:

-

Starting Material: Pyridin-2-ol

-

Fluorination: Introduction of a fluorine atom at the 5-position using a fluorinating agent.

-

Iodination: Introduction of an iodine atom at the 4-position using an iodinating agent.

Applications in Chemistry

5-Fluoro-4-iodopyridin-2-ol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its halogen substituents can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, allowing for the introduction of diverse functional groups.

Potential Applications:

-

Pharmaceuticals: As a precursor for drugs targeting specific biological pathways.

-

Materials Science: In the synthesis of functional materials with unique optical or electrical properties.

Research Findings

Recent studies have explored the use of 5-Fluoro-4-iodopyridin-2-ol in organic synthesis, focusing on its reactivity and potential applications. For instance, its ability to undergo efficient cross-coupling reactions makes it a promising building block for complex heterocyclic compounds.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, H2O | 80-90% |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | 75-85% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume